DPM-1001: A Deep Dive into its Mechanism of Action as a PTP1B Inhibitor
DPM-1001: A Deep Dive into its Mechanism of Action as a PTP1B Inhibitor
Protein Tyrosine Phosphatase 1B (PTP1B) has emerged as a significant therapeutic target for a range of human diseases. As a key negative regulator of insulin and leptin signaling pathways, its inhibition presents a promising strategy for the treatment of type 2 diabetes and obesity.[1][2][3][4] Furthermore, its involvement in cancer progression has broadened the therapeutic potential of its inhibitors.[4][5][6][7] DPM-1001, an analog of trodusquemine (MSI-1436), is a potent, selective, and orally bioavailable allosteric inhibitor of PTP1B that has demonstrated significant therapeutic potential in preclinical studies.[1][2][3][8] This technical guide provides a comprehensive overview of the mechanism of action of DPM-1001, its effects on cellular signaling, and the experimental methodologies used to characterize its activity.
Core Mechanism of Action: Allosteric Inhibition
DPM-1001 functions as a non-competitive inhibitor of PTP1B, meaning it does not compete with the substrate for binding at the enzyme's active site.[2][9] Instead, it binds to an allosteric site, a distinct region on the enzyme, inducing a conformational change that ultimately inhibits the catalytic activity of PTP1B.[5][7][10]
Binding Site and Interaction:
The binding of DPM-1001 to PTP1B is a nuanced process. It is understood to interact with the C-terminus of the enzyme in an ion-dependent manner.[5][7] This interaction is believed to occur in the vicinity of the α3, α6, and α7 helices, a known allosteric binding region on PTP1B.[5][7] While sharing a similar inhibitory mechanism with its parent compound, trodusquemine, the binding of DPM-1001 differs slightly. Trodusquemine interacts with the α9 helix of the PTP1B C-terminus before binding with the α3, α6, and α7 helices.[5][7] DPM-1001's interaction is presumed to be around the α7 helix, although it binds weakly to the catalytic domain.[5][7]
A noteworthy characteristic of DPM-1001 is its ability to chelate copper, a property that has been shown to enhance its potency as a PTP1B inhibitor.[1][2][3]
Inhibition Kinetics and Reversibility:
The inhibitory effect of DPM-1001 is time-dependent for the full-length PTP1B(1-405) isoform, with its potency increasing after a pre-incubation period.[2][9] In contrast, its inhibition of the truncated PTP1B(1-321) form shows no such time-dependence.[2][9]
Regarding reversibility, DPM-1001 displays differential effects on PTP1B isoforms. While it acts as a reversible inhibitor of the shorter PTP1B(1-321) form, the longer PTP1B(1-405) isoform remains inactive for an extended period after exposure to the inhibitor, suggesting a more complex or prolonged inhibitory interaction.[2]
Quantitative Inhibition Data
The inhibitory potency of DPM-1001 against PTP1B has been quantified through IC50 measurements.
| Enzyme Form | Condition | IC50 (nM) | Reference |
| PTP1B | Not Specified | 100 | [5][7][9] |
| PTP1B(1-405) | No Pre-incubation | 600 | [9] |
| PTP1B(1-405) | 30-min Pre-incubation | 100 | [9] |
| PTP1B(1-321) | Not Specified | Time-independent | [9] |
Impact on Downstream Signaling Pathways
By inhibiting PTP1B, DPM-1001 effectively enhances signaling through the insulin and leptin pathways, which are critical for metabolic regulation.[1][2][3][8]
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Insulin Signaling: PTP1B negatively regulates insulin signaling by dephosphorylating the activated insulin receptor (IR) and its downstream substrate, Insulin Receptor Substrate 1 (IRS-1).[4][10] Inhibition of PTP1B by DPM-1001 prevents this dephosphorylation, leading to sustained activation of the insulin signaling cascade, which promotes glucose uptake and utilization.[4]
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Leptin Signaling: Similarly, PTP1B dampens leptin signaling by dephosphorylating Janus kinase 2 (JAK2), a key downstream effector of the leptin receptor.[5] By inhibiting PTP1B, DPM-1001 maintains the phosphorylated, active state of JAK2, thereby enhancing leptin's anorexigenic (appetite-suppressing) effects.[5][8]
Experimental Protocols
The characterization of DPM-1001's mechanism of action involves a series of in vitro and in vivo experiments.
1. In Vitro PTP1B Inhibition Assay:
This assay quantifies the inhibitory potency of DPM-1001 on PTP1B enzymatic activity.
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Materials:
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Recombinant human PTP1B (e.g., PTP1B(1-405) or PTP1B(1-321))
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Phosphatase substrate: p-nitrophenyl phosphate (pNPP) or a phosphotyrosine-containing peptide.
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Assay buffer: e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT.
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DPM-1001 stock solution in a suitable solvent (e.g., DMSO).
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96-well microplate.
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Microplate reader.
-
-
Protocol:
-
Prepare serial dilutions of DPM-1001 in the assay buffer.
-
Add a fixed concentration of PTP1B to the wells of the microplate.
-
Add the DPM-1001 dilutions to the wells containing the enzyme. For time-dependency studies, pre-incubate the enzyme-inhibitor mixture for a defined period (e.g., 30 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding the pNPP substrate.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration.
-
Stop the reaction (if necessary, e.g., by adding NaOH for pNPP).
-
Measure the absorbance of the product (p-nitrophenol at 405 nm for pNPP) using a microplate reader.
-
Calculate the percentage of inhibition for each DPM-1001 concentration relative to a no-inhibitor control.
-
Determine the IC50 value by fitting the dose-response data to a suitable equation.
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2. In Vivo Efficacy in Diet-Induced Obese (DIO) Mice:
Animal models are crucial for evaluating the physiological effects of DPM-1001.
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Model: C57BL/6J mice fed a high-fat diet (HFD) to induce obesity and insulin resistance.
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Treatment:
-
DPM-1001 is administered via oral gavage or intraperitoneal injection at a specified dose (e.g., 5 mg/kg) and frequency (e.g., once daily).[9]
-
A control group receives the vehicle (e.g., saline).
-
-
Parameters Monitored:
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Body Weight and Food Intake: Measured regularly throughout the study.
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Glucose Homeostasis: Assessed via glucose tolerance tests (GTT) and insulin tolerance tests (ITT).
-
Plasma Parameters: Levels of insulin, leptin, and other metabolic markers are measured from blood samples.
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Signal Transduction: At the end of the study, tissues such as the liver, muscle, and adipose tissue can be collected to analyze the phosphorylation status of key signaling proteins (e.g., IR, JAK2) by western blotting.
-
-
Expected Outcome: DPM-1001 treatment is expected to reduce body weight, improve glucose tolerance and insulin sensitivity, and enhance insulin and leptin signaling in the tissues of HFD-fed mice.[2][8][9]
Therapeutic Implications
The mechanism of action of DPM-1001 translates into significant therapeutic effects observed in preclinical models.
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Anti-Diabetic and Anti-Obesity Effects: In animal models of diet-induced obesity, DPM-1001 treatment leads to weight loss, reduced fat mass, and improved glucose and insulin tolerance.[8][9] These effects underscore its potential as a treatment for type 2 diabetes and obesity.
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Oncology: Beyond metabolic diseases, DPM-1001 has shown promise in oncology. Studies have indicated that it can slow the growth of breast tumors and reduce the incidence of lung metastasis in animal models.[5][7]
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Rare Diseases: The copper-chelating properties of DPM-1001 have led to its investigation for Wilson Disease, a rare genetic disorder characterized by copper accumulation. It has received Orphan Drug designation from the FDA for this indication.[11]
References
- 1. A potent, selective, and orally bioavailable inhibitor of the protein-tyrosine phosphatase PTP1B improves insulin and leptin signaling in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A potent, selective, and orally bioavailable inhibitor of the protein-tyrosine phosphatase PTP1B improves insulin and leptin signaling in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. What are PTP1B inhibitors and how do they work? [synapse.patsnap.com]
- 5. Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of PTP1B disrupts cell–cell adhesion and induces anoikis in breast epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Recent advances in PTP1B signaling in metabolism and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. The mode of action of the Protein tyrosine phosphatase 1B inhibitor Ertiprotafib - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DepYmed Receives FDA Orphan Drug Designation for Clinical Candidate DPM-1001 for the Treatment of Wilson Disease - BioSpace [biospace.com]
